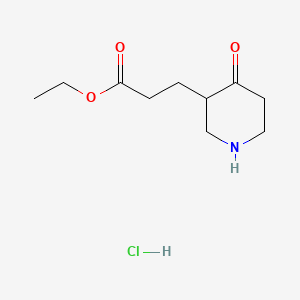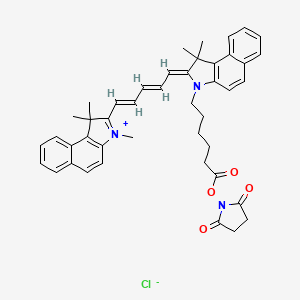
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid is a deuterated form of 2,2-Bis(hydroxymethyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid typically involves the deuteration of 2,2-Bis(hydroxymethyl)propionic acid. This process can be achieved through the use of deuterated reagents such as deuterated formaldehyde and deuterated water. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are commonly used for esterification or etherification reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of hyperbranched polymers and dendrimers.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.
Medicine: Employed in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid involves its interaction with various molecular targets. The deuterium atoms provide unique properties that can influence reaction kinetics and stability. In biological systems, the compound can be used to trace metabolic pathways and study enzyme-catalyzed reactions. The hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: The non-deuterated form, commonly used in similar applications.
Dimethylolpropionic acid: Another related compound with similar functional groups.
Uniqueness
The incorporation of deuterium atoms in 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid provides unique advantages in research applications. Deuterium labeling enhances the compound’s stability and allows for detailed studies using NMR and mass spectrometry. This makes it distinct from its non-deuterated counterparts and other similar compounds.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
Clé InChI |
PTBDIHRZYDMNKB-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O |
SMILES canonique |
CC(CO)(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


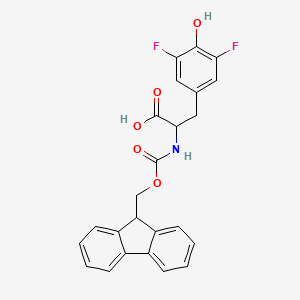
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
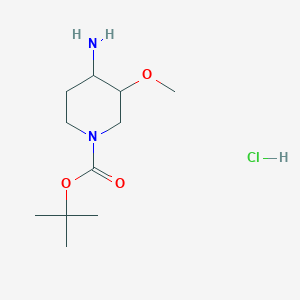

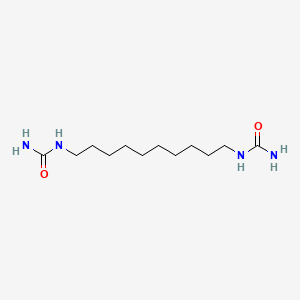
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
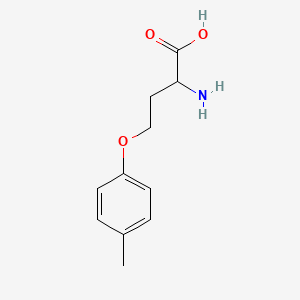
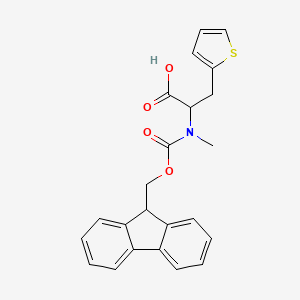
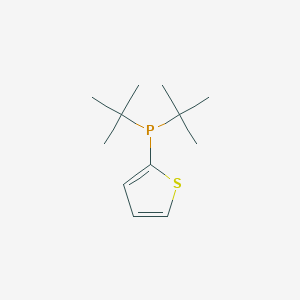
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)

